Nikethamide
Overview
Description
Nikethamide, also known by its former trade name Coramine, is a stimulant that mainly affects the respiratory cycle . It was used in the mid-twentieth century as a medical countermeasure against tranquilizer overdoses . It is no longer commonly considered to be of value for such purposes .
Molecular Structure Analysis
The molecular formula of Nikethamide is C10H14N2O . Its average mass is 178.231 Da and its monoisotopic mass is 178.110611 Da .Chemical Reactions Analysis
Several analytical methods for nikethamide determination in biological samples have been reported, including phosphorimetry, thin-layer chromatography (TLC), gas chromatography (GC), gas chromatography–mass spectrometric (GC–MS), and liquid chromatography coupled with UV detection .Physical And Chemical Properties Analysis
Nikethamide has a density of 1.0±0.1 g/cm3, a boiling point of 298.0±0.0 °C at 760 mmHg, and a flash point of 141.1±20.4 °C . It has a molar refractivity of 52.0±0.3 cm3, a polar surface area of 33 Å2, and a molar volume of 171.0±3.0 cm3 .Scientific Research Applications
Potentiation of the Actions of Pentobarbitone
Nikethamide was found to prolong the sleeping time induced by pentobarbitone in mice, contrary to its expected analeptic effects. This suggests that nikethamide might inhibit the metabolism of barbiturate drugs rather than acting as a depressant (Botting & Burden, 1969).
Modification of Spinal Transmission
In unanesthetized cats, nikethamide facilitated spontaneous and stimulus-evoked motor neuronal discharge without affecting presynaptic or postsynaptic inhibition. This implies a role in enhancing neural transmission (Banna, 1971).
Metabolism in Horses
Nikethamide, known to metabolize rapidly to nicotinamide, presents challenges in doping control. An intermediate metabolite, N-ethylnicotinamide, was identified in horse urine, indicating its use as a doping substance (Delbeke & Debackere, 1976).
Effects on Sodium Channels of Neurons
Nikethamide was shown to increase sodium currents in hippocampal neurons of neonatal rats, suggesting a mechanism for its ability to enhance neuronal excitability (Qian Zhi-bin, 2009).
Cardio-Respiratory Effects
Nikethamide's effect on the chemoreceptors in the carotid sinus contributes to its cardio-respiratory stimulant properties. However, its clinical use in cardiovascular disease treatment lacks clear justification due to potential adverse effects (Eckenhoff & Hafkenschiel, 1947).
Respiratory Stimulation in Rabbits
Local application of nikethamide to the obex region in rabbits significantly increased the rhythm of phrenic discharges and inspiratory units, suggesting a specific sensitivity to nikethamide in this region (Yu, 1984).
Influence on Contractility and Electric Activity of Toad Muscle
Nikethamide increased the contractility and electrical activity of toad ventricular muscle in vitro, indicating a potential role in enhancing cardiac muscle performance (Wang Chun-yan, 2011).
Safety And Hazards
properties
IUPAC Name |
N,N-diethylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-12(4-2)10(13)9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYVXEGFNDZQCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Record name | NICETHAMID | |
Source | CAMEO Chemicals | |
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DSSTOX Substance ID |
DTXSID9046524 | |
Record name | N,N-Diethylnicotinamide | |
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Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nicethamid appears as clear light yellow viscous liquid or crystalline solid. Slightly bitter taste followed by a faint sensation of the warmth. (NTP, 1992) | |
Record name | NICETHAMID | |
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Boiling Point |
565 to 572 °F at 760 mmHg (some decomposition) (NTP, 1992) | |
Record name | NICETHAMID | |
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Flash Point |
235 °F (NTP, 1992) | |
Record name | NICETHAMID | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |
Record name | NICETHAMID | |
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Density |
1.058 to 1.066 at 77 °F (NTP, 1992) | |
Record name | NICETHAMID | |
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Product Name |
Nikethamide | |
CAS RN |
59-26-7 | |
Record name | NICETHAMID | |
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Record name | N,N-Diethylnicotinamide | |
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Record name | Nikethamide [INN:BAN:NF] | |
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Record name | Nikethamide | |
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Record name | Nikethamide | |
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Record name | Nikethamide | |
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Record name | Nikethamide | |
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Record name | Nikethamide | |
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Record name | N,N-Diethylnicotinamide | |
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Record name | Nikethamide | |
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Record name | NIKETHAMIDE | |
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Melting Point |
75 to 79 °F (NTP, 1992) | |
Record name | NICETHAMID | |
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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